N-[(2-propylpyrazol-3-yl)methyl]ethanamine;hydrochloride
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Overview
Description
N-[(2-propylpyrazol-3-yl)methyl]ethanamine;hydrochloride is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their wide range of biological activities and are often used in medicinal chemistry due to their versatile pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-propylpyrazol-3-yl)methyl]ethanamine;hydrochloride typically involves the formation of the pyrazole ring followed by the introduction of the ethanamine group. One common method involves the reaction of 2-propylpyrazole with formaldehyde and ethanamine under acidic conditions to form the desired compound. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[(2-propylpyrazol-3-yl)methyl]ethanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The ethanamine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can introduce various functional groups into the molecule .
Scientific Research Applications
N-[(2-propylpyrazol-3-yl)methyl]ethanamine;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2-propylpyrazol-3-yl)methyl]ethanamine;hydrochloride involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Celecoxib: A well-known pyrazole derivative with anti-inflammatory properties.
Rimonabant: Another pyrazole compound used as an anti-obesity drug.
Sulfaphenazole: An antimicrobial agent containing a pyrazole ring.
Uniqueness
N-[(2-propylpyrazol-3-yl)methyl]ethanamine;hydrochloride stands out due to its unique combination of the pyrazole ring and ethanamine group, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C9H18ClN3 |
---|---|
Molecular Weight |
203.71 g/mol |
IUPAC Name |
N-[(2-propylpyrazol-3-yl)methyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C9H17N3.ClH/c1-3-7-12-9(5-6-11-12)8-10-4-2;/h5-6,10H,3-4,7-8H2,1-2H3;1H |
InChI Key |
SQKJDNWJPSFCCI-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=CC=N1)CNCC.Cl |
Origin of Product |
United States |
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